Norethindrone-d6

Übersicht

Beschreibung

This synthetic progestin is primarily used as an internal standard for the quantification of norethindrone in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium labeling enhances the accuracy and precision of analytical measurements by providing a stable isotope reference.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of norethindrone-d6 involves the incorporation of deuterium atoms into the norethindrone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure selective deuteration at specific positions on the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve consistent and high-yield deuteration. The final product undergoes rigorous purification and quality control to ensure its suitability for analytical applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Norethindron-d6 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe an der 17α-Position kann oxidiert werden, um Ketone oder Aldehyde zu bilden.

Reduktion: Die Carbonylgruppe an der 3-Position kann reduziert werden, um Alkohole zu bilden.

Substitution: Die Alkingruppe an der 20-Position kann nukleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid in wasserfreien Lösungsmitteln.

Substitution: Nukleophile wie Natriumazid oder Organolithium-Reagenzien unter inerter Atmosphäre.

Wichtige Produkte:

Oxidation: Bildung von 17-Ketoderivaten.

Reduktion: Bildung von 3-Hydroxyderivaten.

Substitution: Bildung von Azid- oder Organometallderivaten.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Internal Standard for Quantification

Norethindrone-d6 serves primarily as an internal standard in the quantification of norethindrone using techniques such as Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterated form allows for accurate measurement by compensating for variations in sample preparation and instrument response. This is crucial in pharmacokinetic studies where precise quantification of drug levels is required .

Hormonal Research

Biomarker Development

Recent studies have highlighted the potential of this compound in developing biomarkers for hormonal contraceptive use. In a pilot study involving women using levonorgestrel (LNG) and medroxyprogesterone acetate (MPA), this compound was utilized as an internal standard to measure hormone levels in urine and blood samples. The results indicated that urine sampling could serve as a reliable method for identifying hormonal contraceptive use, thus providing a non-invasive alternative to serum testing .

Impact on Endometrial Health

this compound has also been investigated for its effects on endometrial health. As part of hormone replacement therapy (HRT), it helps mitigate the risk of endometrial hyperplasia associated with unopposed estrogen therapy. By effectively suppressing endometrial growth, this compound contributes to reducing the risk of endometrial cancer in postmenopausal women .

Clinical Applications

Management of Heavy Menstrual Bleeding

A retrospective cohort study examined the use of norethindrone in adolescents with heavy menstrual bleeding. The findings demonstrated that norethindrone was effective in managing acute bleeding episodes, with a significant percentage of patients experiencing cessation of bleeding within a week of treatment. This underscores its utility as a progestin-only option for patients contraindicated for estrogen therapy .

Data Summary

Case Studies

-

Hormonal Contraceptive Biomarkers

A study aimed at identifying biomarkers for hormonal contraceptive use utilized this compound as an internal standard to validate LC-MS methods. The research focused on urine samples collected from women using different contraceptives, demonstrating the feasibility of non-invasive biomarker detection . -

Adolescent Heavy Menstrual Bleeding

In a clinical setting, norethindrone was administered to 176 adolescent females experiencing heavy menstrual bleeding. The study found that 78.9% of those requiring a taper experienced complete cessation of bleeding, highlighting its effectiveness as a treatment option .

Wirkmechanismus

Norethindrone-d6, like its non-deuterated counterpart, exerts its effects by binding to progesterone receptors in target tissues. This binding leads to the activation or repression of specific genes involved in the regulation of the menstrual cycle, ovulation, and maintenance of pregnancy. The deuterium labeling does not alter the biological activity of the compound but enhances its stability and detection in analytical studies .

Vergleich Mit ähnlichen Verbindungen

Norethindrone: The non-deuterated form used in contraceptives and hormone therapies.

Norethindrone acetate: A derivative used in hormone replacement therapy.

Ethynodiol diacetate: Another progestin with similar applications

Uniqueness: Norethindrone-d6 is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical measurements. This makes it an invaluable tool in research and industrial applications where accurate quantification of norethindrone is required .

Biologische Aktivität

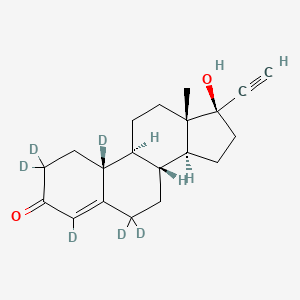

Norethindrone-d6, a deuterated form of norethindrone, is a synthetic progestin used primarily in hormonal contraceptives and hormone replacement therapies. Its molecular formula is CHDO, with a molecular weight of approximately 304.5 g/mol. The incorporation of deuterium enhances the compound's stability and allows for precise quantification in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications .

This compound functions as a progestin by binding to progesterone receptors, mimicking the effects of natural progesterone. This binding leads to various biological activities, including the inhibition of the estrous cycle in female mice and potential implications in tumor progression in breast cancer models .

Biological Activity Overview

- Progestational Effects : this compound exhibits similar binding affinities to progesterone receptors as its non-deuterated counterpart, indicating comparable progestational activity.

- Tumor Progression : In vivo studies have shown that norethindrone can promote tumor growth and metastasis in certain breast cancer models, highlighting its significance in cancer research .

- Quantification Standard : this compound is frequently utilized as an internal standard for quantifying norethindrone levels in biological samples due to its unique mass characteristics .

Pharmacokinetics

The pharmacokinetics of this compound involve extensive metabolism primarily in the liver. Key enzymes involved include 3α- and 3β-hydroxysteroid dehydrogenases as well as 5α- and 5β-reductases. The metabolites generated from these pathways can exhibit biological activity, with certain metabolites being more active than others .

Table 1: Metabolites of Norethindrone

| Metabolite Name | Activity Level | Pathway Involved |

|---|---|---|

| 5α-Dihydronorethisterone | Active | Reduction via 5α-reductase |

| 3α,5α-Tetrahydronorethisterone | Active | Reduction via 3α-hydroxysteroid dehydrogenase |

| 3α,5β-Tetrahydronorethisterone | Inactive | Reduction via 3β-hydroxysteroid dehydrogenase |

| Sulfate Conjugates | Variable | Conjugation reactions |

| Glucuronide Conjugates | Variable | Conjugation reactions |

Case Studies

Several case studies have explored the implications of norethindrone and its derivatives in various clinical settings:

- Hormonal Contraception and COVID-19 : A study assessed the impact of hormonal contraceptives on COVID-19 outcomes. It indicated that users of combined hormonal contraception had slightly decreased odds of hospitalization compared to non-users, though evidence quality was low .

- Breast Cancer Models : Research involving BT474 breast cancer xenografts demonstrated that norethindrone promotes tumor progression, emphasizing the need for careful consideration when prescribing this compound for patients with a history of hormone-sensitive cancers .

Eigenschaften

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1/i4D2,5D2,12D,15D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKNJXKGJWUCNN-CWFXCRECSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)O)C)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.